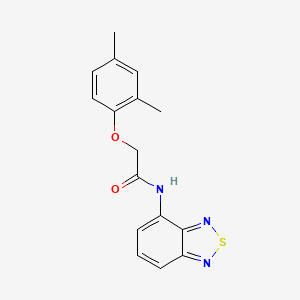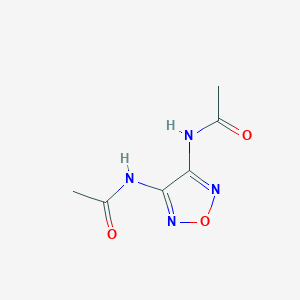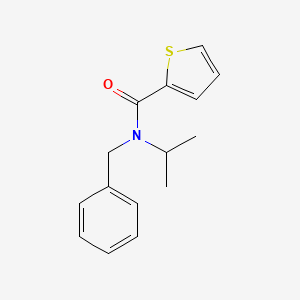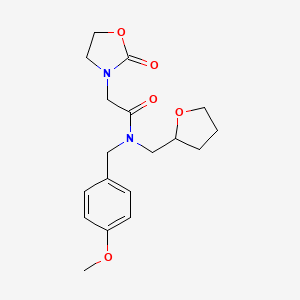
N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide, also known as BTA-EG6, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a synthetic compound that is created through a series of chemical reactions in the laboratory.
Applications De Recherche Scientifique
Antimicrobial Applications
The antimicrobial potential of derivatives of N-2,1,3-benzothiadiazol-4-yl-2-(2,4-dimethylphenoxy)acetamide has been explored, particularly against pathogenic bacteria and Candida species. A study reported that certain derivatives showed effective antimicrobial activities, with a notable effectiveness against fungi, especially Candida utilis. The presence of specific substituents on the benzothiadiazole ring was found to significantly influence the antimicrobial activity, suggesting the compound's relevance in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antitumor Activities
Research into the antitumor applications of this compound derivatives has indicated their potential in cancer treatment. One study synthesized new derivatives and tested their antitumor activity against a panel of human tumor cell lines, identifying compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). This suggests the compound's derivatives could be a basis for developing new antitumor medications.
Anticonvulsant Evaluation
Further research has investigated the anticonvulsant properties of this compound derivatives. A series of derivatives were synthesized and evaluated for anticonvulsant activities using various models. One study identified a derivative that showed significant anticonvulsant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, marking it as a promising candidate for further investigation as an anticonvulsant agent (Nath et al., 2021).
Other Applications
Other studies have focused on understanding the chemical properties of this compound derivatives, such as their pKa values, which are critical for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013). Also, investigations into the compound's potential for improving corrosion resistance in mild steel have been conducted, indicating its versatility beyond biomedical applications (Salarvand et al., 2017).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems. Without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-6-7-14(11(2)8-10)21-9-15(20)17-12-4-3-5-13-16(12)19-22-18-13/h3-8H,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMIOECDPHLACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=NSN=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)
![(4aR*,7aS*)-1-methyl-4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579832.png)


![N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)
![2-ethoxy-4-[(hydroxyimino)methyl]-6-iodophenyl 4-methylbenzenesulfonate](/img/structure/B5579847.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)

![4-[(2,4-dichlorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5579892.png)
![methyl 2-{[(2-pyridinylthio)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5579901.png)
![ethyl 4-[(4-chloro-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5579902.png)
